KCC-07

Descripción

Propiedades

IUPAC Name |

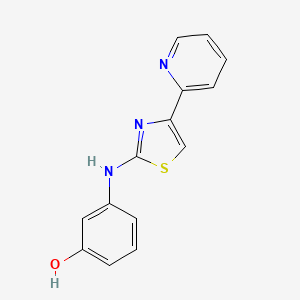

3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-11-5-3-4-10(8-11)16-14-17-13(9-19-14)12-6-1-2-7-15-12/h1-9,18H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGNWEDIMLUWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KCC-07: A Novel Epigenetic Approach in Medulloblastoma Therapy

An In-Depth Technical Guide on the Mechanism of Action

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action for KCC-07, a promising small molecule inhibitor in the context of medulloblastoma. This compound represents a targeted epigenetic therapy with significant potential to alter the treatment landscape for this common pediatric brain tumor.

Core Mechanism: Targeting MBD2 to Reactivate Tumor Suppression

This compound is a potent, brain-penetrant inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2).[1][2][3] MBD2 plays a crucial role in the epigenetic silencing of tumor suppressor genes. By binding to methylated DNA, MBD2 recruits repressive chromatin remodeling complexes, leading to gene inactivation.[4]

In medulloblastoma, the tumor suppressor gene ADGRB1, which encodes for Brain-Specific Angiogenesis Inhibitor 1 (BAI1), is often silenced via this epigenetic mechanism.[4] this compound directly interferes with the binding of MBD2 to the methylated promoter of the ADGRB1 gene.[2][4] This action displaces the repressive machinery, leading to the re-expression of BAI1.[4]

The restoration of BAI1 expression is a critical event in the anti-tumor activity of this compound. BAI1 is a known positive regulator of the p53 tumor suppressor pathway. By sequestering MDM2, an E3 ubiquitin ligase that targets p53 for degradation, BAI1 leads to the stabilization and accumulation of p53.[4][5] Activated p53 then transcriptionally upregulates its downstream targets, including the cell cycle inhibitor p21 (CDKN1A), resulting in cell cycle arrest and inhibition of tumor cell proliferation.[4][5]

This entire signaling cascade, from MBD2 inhibition to the induction of p21, constitutes the primary mechanism of action for this compound in medulloblastoma.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in medulloblastoma.

Table 1: In Vitro Efficacy of this compound

| Cell Lines | Concentration | Treatment Duration | Effect | Reference |

| Medulloblastoma (MB) cells | 10 µM | 48 hours | Largely abrogated MBD2 binding to the ADGRB1 promoter | [2][4] |

| Medulloblastoma (MB) cells | 10 µM | 48 hours | Restored BAI1 mRNA and protein expression | [2][4] |

| Medulloblastoma (MB) cells | 10 µM | 72 hours | Clearly inhibited MB cell growth | [2][3][4] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Dosage | Administration Route | Treatment Schedule | Effect on Median Survival | Reference |

| D556 | 100 mg/kg | Intraperitoneal (i.p.) | 5 days/week | Increased from 22.5 to 29 days (p<0.0001) | [4] |

| D425 | 100 mg/kg | Intraperitoneal (i.p.) | 5 days/week | Increased from 25.5 to 30 days (p=0.0054) | [4] |

Table 3: Pharmacokinetic Data of this compound

| Dosage | Administration Route | Time Point | Plasma Concentration | Cerebral Cortex Concentration | Cerebellum Concentration | Reference |

| 100 mg/kg | Intraperitoneal (i.p.) | 1 hour | Not specified | >2-fold higher than plasma | >2-fold higher than plasma | [4] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine the effect of this compound on the binding of MBD2 to the ADGRB1 promoter.

-

Cell Lines: Medulloblastoma cell lines (e.g., D556, D425).

-

Treatment: Cells were treated with 10 µM this compound for 48 hours.

-

Protocol:

-

Cross-link proteins to DNA with 1% formaldehyde.

-

Lyse cells and sonicate to shear chromatin.

-

Immunoprecipitate chromatin with an antibody specific to MBD2.

-

Reverse cross-links and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by PCR using primers specific for the ADGRB1 promoter region.[4]

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the protein expression levels of BAI1, p53, and p21.

-

Cell Lines: Medulloblastoma cell lines.

-

Treatment: Cells were treated with this compound at specified concentrations and durations.

-

Protocol:

-

Lyse cells in RIPA buffer and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies against BAI1, p53, p21, and a loading control (e.g., GAPDH, β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.[4]

-

In Vitro Cell Growth Assay

-

Objective: To evaluate the effect of this compound on the proliferation of medulloblastoma cells.

-

Cell Lines: Medulloblastoma cell lines.

-

Treatment: Cells were treated with 10 µM this compound for 3 days.

-

Protocol:

-

Seed cells in 96-well plates.

-

Treat with this compound or vehicle control.

-

After the incubation period, assess cell viability using an MTT assay or similar method.

-

Measure absorbance and calculate cell growth inhibition relative to the control.[4]

-

Orthotopic Human Medulloblastoma Xenograft Model

-

Objective: To determine the in vivo anti-tumor efficacy of this compound.

-

Animal Model: Athymic nude mice.

-

Cell Lines: D556 and D425 human medulloblastoma cells.

-

Protocol:

-

Implant medulloblastoma cells into the cerebellum of the mice.

-

After a set period (e.g., 14 days), begin treatment with this compound (100 mg/kg, i.p., 5 days/week) or vehicle control.

-

Monitor animal survival and tumor size.

-

At the end of the study, tumors can be excised for further analysis (e.g., Western blot for BAI1 and p53 expression).[4]

-

Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound's mechanism of action.

Caption: this compound mechanism of action in medulloblastoma.

References

- 1. KCC 07 | DNA Methyltransferases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KCC 07 | MBD2 inhibitor | CAS# 315702-75-1 | InvivoChem [invivochem.com]

- 4. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

KCC-07: A Technical Guide to a Novel MBD2 Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KCC-07, a potent and selective small-molecule inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2). MBD2 is a critical "reader" of DNA methylation, an epigenetic modification that frequently silences tumor suppressor genes in various cancers. By targeting MBD2, this compound offers a promising therapeutic strategy to reactivate these silenced genes and inhibit cancer progression. This guide details the mechanism of action, quantitative efficacy, and key experimental protocols associated with this compound research.

Introduction: The Role of MBD2 in Cancer and the Rationale for Inhibition

DNA methylation is a key epigenetic mechanism that, when dysregulated, contributes to cancer by silencing tumor suppressor genes. MBD2 specifically recognizes and binds to methylated CpG sites in DNA, recruiting co-repressor complexes that lead to transcriptional repression.[1][2] MBD2 is implicated in the progression of numerous cancers, including medulloblastoma, breast cancer, lung adenocarcinoma, and head and neck squamous cell carcinoma, by silencing critical tumor suppressor pathways.[3][4][5]

This compound is a potent, selective, and brain-penetrant MBD2 inhibitor.[6][7] It acts by directly preventing the binding of MBD2 to methylated DNA.[8][9] This action reverses the epigenetic silencing of key tumor suppressor genes, making this compound a valuable tool for cancer research and a promising scaffold for therapeutic development.[10]

Mechanism of Action: The BAI1-p53 Signaling Axis

This compound's primary anticancer activity stems from its ability to reactivate the Brain-Specific Angiogenesis Inhibitor 1 (BAI1) gene, also known as ADGRB1.[8][10] In many cancers, particularly medulloblastoma, the ADGRB1 promoter is hypermethylated, leading to its silencing by MBD2.[10]

By displacing MBD2 from the methylated ADGRB1 promoter, this compound restores BAI1 expression.[8][10] The BAI1 protein, in turn, protects the critical tumor suppressor p53 from degradation mediated by its E3 ubiquitin ligase, Mdm2.[7][10] The resulting stabilization and accumulation of p53 leads to the activation of its downstream targets, such as p21 (CDKN1A), which induces cell cycle arrest and suppresses tumor cell proliferation.[7][8][11]

Caption: this compound inhibits MBD2, reactivating BAI1 expression and stabilizing p53.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | This compound Concentration | Duration | Key Result | Reference |

|---|---|---|---|---|---|

| Medulloblastoma (MB) Cells | Medulloblastoma | 10 µM | 48 hours | Abrogated MBD2 binding to the ADGRB1 promoter; restored BAI1 expression. | [8][9] |

| Medulloblastoma (MB) Cells | Medulloblastoma | 10 µM | 72 hours | Clearly inhibited cell growth and proliferation. | [8][9] |

| U-87MG | Glioblastoma | Dose-dependent | 72 hours | Reduced cell proliferation; induced p53 stabilization. | [7][12] |

| SH-SY5Y | Neuroblastoma | Dose-dependent | 72 hours | Reduced cell proliferation; induced p53 stabilization. |[7][12] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | This compound Dosage & Route | Dosing Schedule | Key Result | Reference |

|---|

| Athymic Nude Mice | Medulloblastoma (D556 & D425 Xenografts) | 100 mg/kg; Intraperitoneal (i.p.) | 5 days/week | Inhibited tumor growth and significantly extended survival. |[8][9][10] |

Table 3: Pharmacokinetic Properties

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Brain Penetration | Yes | Measurement of drug concentration in plasma vs. brain tissue 1 hr after i.p. injection. | [10][13] |

| Brain vs. Plasma Ratio | >2-fold higher concentration in brain tissue than in plasma. | Measurement of drug concentration in plasma, cerebral cortex, and cerebellum. |[10] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline protocols for key assays used to characterize this compound.

These assays are used to measure the anti-proliferative effects of this compound on cancer cell lines.[7][12]

Protocol Outline:

-

Cell Plating: Seed cells (e.g., U-87MG, SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose cells to a range of concentrations of this compound (and/or other compounds like DNA damaging agents) for a specified duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.[7]

-

-

Add 10-20 µL of MTT solution (e.g., to a final concentration of 0.45 mg/mL) to each well.

-

Incubate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Mix thoroughly and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

-

-

-

Fix cells by adding 10% trichloroacetic acid and incubate.

-

Wash away the fixative and stain the cells with 0.4% Sulforhodamine B (SRB) solution.

-

Wash away the unbound dye and dissolve the protein-bound dye in a 10 mM Tris base solution.

-

Measure the color intensity (absorbance) at ~540 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. Frontiers | DNA Methylation Readers and Cancer: Mechanistic and Therapeutic Applications [frontiersin.org]

- 2. MBD2 | Cancer Genetics Web [cancerindex.org]

- 3. MBD2 facilitates tumor metastasis by mitigating DDB2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl-CpG binding domain protein 2 (Mbd2) drives breast cancer progression through the modulation of epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Knockdown of Methylation‐Related Gene MBD2 Blocks Cell Growth by Upregulating p21 Expression in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. KCC 07 | MBD2 inhibitor | CAS# 315702-75-1 | InvivoChem [invivochem.com]

- 10. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells [en-journal.org]

- 12. researchgate.net [researchgate.net]

- 13. KCC 07 | DNA Methyltransferases | Tocris Bioscience [tocris.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Brain-Penetrant Properties of KCC-07 for Neurological Tumor Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain-penetrant properties and anti-tumor efficacy of KCC-07, a selective inhibitor of Methyl-CpG-binding domain protein 2 (MBD2). This compound presents a promising therapeutic avenue for neurological tumors by its ability to cross the blood-brain barrier and reactivate tumor suppressor pathways. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development.

Core Properties of this compound

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of MBD2.[1] By preventing the binding of MBD2 to methylated DNA, this compound reactivates the expression of silenced tumor suppressor genes, most notably the Brain-Specific Angiogenesis Inhibitor 1 (BAI1).[2][3] This leads to the stabilization of the p53 tumor suppressor protein and the induction of anti-proliferative signaling pathways.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, highlighting its brain penetrance and efficacy in models of neurological tumors.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Dosage | Time Point | Source |

| Plasma Concentration | ~4 µM | Mouse | 100 mg/kg, i.p. | 1 hour | [5] |

| Cerebral Cortex Concentration | >8 µM | Mouse | 100 mg/kg, i.p. | 1 hour | [5] |

| Cerebellum Concentration | >8 µM | Mouse | 100 mg/kg, i.p. | 1 hour | [5] |

| Brain-to-Plasma Ratio | >2 | Mouse | 100 mg/kg, i.p. | 1 hour | [5] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Tumor Type | Effect | Observation | Source |

| U-87MG | Glioma | Reduced Proliferation | Dose-dependent reduction in cell viability.[1][4] | [4] |

| SH-SY5Y | Neuroblastoma | Reduced Proliferation | Dose-dependent reduction in cell viability.[1][4] | [4] |

| Medulloblastoma (MB) Cells | Medulloblastoma | Inhibited Cell Growth | 10 µM this compound for 72 hours clearly inhibited cell growth.[2] | [2] |

Table 3: In Vivo Efficacy of this compound in Orthotopic Medulloblastoma Xenografts

| Xenograft Model | Treatment Regimen | Median Survival (Control) | Median Survival (this compound) | Increase in Median Survival | Source |

| D556 | 100 mg/kg, i.p., 5 days/week | 22.5 days | 29 days | 28.9% | [4] |

| D425 | 100 mg/kg, i.p., 5 days/week | 25.5 days | 30 days | 17.6% | [4] |

Signaling Pathway and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

- 1. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tenovin-6 exhibits inhibitory effects on the growth of Sonic Hedgehog (SHH) medulloblastoma, as evidenced by both in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

KCC-07: A Novel Activator of the BAI1/p53 Signaling Pathway for Neuro-Oncology Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KCC-07, a novel small molecule inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2), and its mechanism of action in activating the Brain-specific Angiogenesis Inhibitor 1 (BAI1)/p53 tumor suppressor signaling pathway. In various neural tumors, the epigenetic silencing of the ADGRB1 gene, which encodes for BAI1, is a critical event in tumorigenesis. This compound has emerged as a promising therapeutic agent by reversing this silencing, leading to the restoration of BAI1 expression. This, in turn, stabilizes and activates the p53 protein, a pivotal tumor suppressor, by preventing its Mdm2-mediated ubiquitination and subsequent degradation. The activation of the BAI1/p53 axis by this compound induces cell cycle arrest and inhibits tumor growth, offering a targeted therapeutic strategy for cancers with a silenced BAI1/p53 pathway, particularly medulloblastoma and other neural malignancies. This document details the quantitative effects of this compound on cancer cells, provides in-depth experimental protocols for studying its mechanism, and visualizes the core signaling pathway and experimental workflows.

Introduction

The tumor suppressor p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] However, in a significant portion of human cancers, the p53 pathway is inactivated, either through direct mutation of the TP53 gene or through the dysregulation of its upstream regulators.[1] One such regulator is the Brain-specific Angiogenesis Inhibitor 1 (BAI1), a member of the adhesion G protein-coupled receptor (GPCR) family.[2] BAI1 has been identified as a tumor suppressor that is frequently silenced epigenetically in medulloblastoma and other neural tumors.[2]

The epigenetic silencing of BAI1 is often mediated by the Methyl-CpG-binding domain protein 2 (MBD2), which binds to methylated CpG islands in the promoter region of the ADGRB1 gene, leading to transcriptional repression.[1] The loss of BAI1 expression disrupts a critical cellular mechanism for p53 stabilization. Specifically, BAI1 has been shown to sequester the E3 ubiquitin ligase Mdm2 in the cytoplasm, thereby preventing it from targeting p53 for proteasomal degradation in the nucleus.[2]

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of MBD2.[1][3] By preventing the binding of MBD2 to methylated DNA, this compound effectively reactivates the expression of BAI1.[1] This restoration of BAI1 protein levels leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream targets, such as the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and the inhibition of tumor growth.[1] This guide will provide a detailed examination of the mechanism of this compound, the quantitative data supporting its efficacy, and the experimental protocols required to investigate its effects.

Quantitative Data on this compound Efficacy

The anti-tumor effects of this compound have been demonstrated in various preclinical models of neural tumors. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound on Neural Tumor Cell Lines

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | Effect | Reference |

| D556 | Medulloblastoma | 10 | 72 hours | Significant inhibition of cell growth | [1] |

| D425 | Medulloblastoma | 10 | 72 hours | Significant inhibition of cell growth | [1] |

| U-87MG | Glioblastoma | Dose-dependent | 48 hours | Reduced cell proliferation | [4] |

| SH-SY5Y | Neuroblastoma | Dose-dependent | 48 hours | Reduced cell proliferation | [4] |

Table 2: In Vivo Efficacy of this compound in Orthotopic Medulloblastoma Xenograft Models

| Xenograft Model | Treatment Regimen | Outcome | Reference |

| D556 | 100 mg/kg this compound, i.p., 5 days/week | Increased median survival from 22.5 to 29 days | [1] |

| D425 | 100 mg/kg this compound, i.p., 5 days/week | Increased median survival from 25.5 to 30 days | [1] |

Table 3: Molecular Effects of this compound on the BAI1/p53 Pathway

| Cell Line | This compound Treatment | Effect on MBD2 Binding to ADGRB1 Promoter | Effect on BAI1 Expression | Effect on p53 Expression | Effect on p21 Expression | Reference |

| Medulloblastoma (BAI1-silent) | 10 µM, 48 hours | Largely abrogated | Restored mRNA and protein expression | Increased protein levels | Increased protein levels | [1] |

| U-87MG | Dose-dependent | Not explicitly quantified | Not explicitly quantified | Nuclear stabilization | Increased CDKN1A expression | |

| SH-SY5Y | Dose-dependent | Not explicitly quantified | Not explicitly quantified | Nuclear stabilization | Increased CDKN1A expression |

Core Signaling Pathway and Experimental Workflow Visualizations

To facilitate a deeper understanding of the mechanisms described, the following diagrams have been generated using Graphviz.

This compound Activation of the BAI1/p53 Signaling Pathway

Caption: this compound inhibits MBD2, leading to BAI1 expression, p53 stabilization, and cell cycle arrest.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's in vitro and in vivo anti-tumor activity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound in adherent neural tumor cell lines.

Materials:

-

Neural tumor cell lines (e.g., U-87MG, SH-SY5Y)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is for detecting the expression levels of BAI1, p53, and p21 in neural tumor cells following this compound treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BAI1, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for assessing the binding of MBD2 to the ADGRB1 promoter in medulloblastoma cells.

Materials:

-

Medulloblastoma cells treated with this compound or vehicle

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Anti-MBD2 antibody

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for the ADGRB1 promoter for qPCR

Procedure:

-

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest and wash the cells.

-

Lyse the cells and nuclei to release chromatin.

-

Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the sheared chromatin with an anti-MBD2 antibody or normal IgG overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of the ADGRB1 promoter in the immunoprecipitated DNA by qPCR using specific primers. Results are typically expressed as a percentage of the input DNA.

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating the interaction between BAI1 and Mdm2.

Materials:

-

Cell lysates from cells expressing BAI1

-

Co-IP lysis buffer

-

Anti-BAI1 antibody or anti-Mdm2 antibody for immunoprecipitation

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Antibodies for Western blotting (anti-BAI1 and anti-Mdm2)

Procedure:

-

Prepare cell lysates in a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BAI1) or normal IgG overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours to capture the immune complexes.

-

Wash the beads three to five times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Analyze the immunoprecipitated proteins by Western blotting using antibodies against the potential interacting partner (e.g., anti-Mdm2) and the bait protein (e.g., anti-BAI1).

Conclusion

This compound represents a promising therapeutic agent for neural tumors characterized by the epigenetic silencing of the BAI1 tumor suppressor. Its ability to specifically inhibit MBD2, leading to the reactivation of the BAI1/p53 signaling pathway, provides a targeted approach to cancer therapy. The quantitative data from in vitro and in vivo studies strongly support its anti-tumor efficacy. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MBD2 inhibitors. The continued exploration of this pathway holds significant promise for the development of novel and effective treatments for medulloblastoma and other challenging malignancies.

References

- 1. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells [en-journal.org]

- 3. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Epigenetic Reprogramming of Cancer Cells by KCC-07: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the epigenetic modulator KCC-07 and its mechanism of action in cancer cells. This compound is a potent, selective, and brain-penetrant small molecule inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2).[1][2][3] By targeting a key reader of DNA methylation, this compound offers a promising strategy for reactivating silenced tumor suppressor genes and inhibiting cancer cell proliferation. This document summarizes the core mechanism, presents quantitative data from key studies, details experimental protocols, and visualizes the underlying biological pathways.

Core Mechanism: Inhibition of MBD2 and Reactivation of the BAI1/p53 Axis

This compound's primary mode of action is the disruption of MBD2 binding to methylated DNA.[1][4][5] In many cancers, including medulloblastoma, the promoter region of the tumor suppressor gene ADGRB1, which encodes Brain Specific Angiogenesis Inhibitor 1 (BAI1), is hypermethylated. This epigenetic mark recruits MBD2, leading to transcriptional repression and silencing of BAI1 expression.[5]

This compound intervenes by preventing MBD2 from recognizing and binding to these methylated CpG sites.[1][5] This leads to the reactivation of ADGRB1 transcription and subsequent translation of the BAI1 protein.[1][5] BAI1, a known tumor suppressor, then stabilizes p53 by protecting it from Mdm2-mediated degradation.[5] The resulting increase in p53 levels induces the expression of downstream targets such as p21 (CDKN1A), a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[1][2][5] This cascade of events ultimately suppresses cancer cell proliferation.[1][2][5]

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies on this compound's efficacy in various cancer cell lines and in vivo models.

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | Treatment | Result | Reference |

| Medulloblastoma (MB) cells | Medulloblastoma | Cell Growth Assay | 10 µM this compound for 72 hours | Significant inhibition of cell growth | [1][6] |

| U-87MG | Glioblastoma | MTT Assay | Dose-dependent | Reduction in cell proliferation | [2][7] |

| SH-SY5Y | Neuroblastoma | MTT Assay | Dose-dependent | Reduction in cell proliferation | [2][7] |

| BAI1-silent MB cells | Medulloblastoma | ChIP Assay | 10 µM this compound for 48 hours | Largely abrogated MBD2 binding to the ADGRB1 promoter | [1][5] |

| BAI1-silent MB cells | Medulloblastoma | RT-PCR & Western Blot | 10 µM this compound for 48 hours | Restored BAI1 mRNA and protein expression | [1][5] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Athymic nude mice with MB xenografts | Medulloblastoma | 100 mg/kg this compound, intraperitoneal injection, 5 days/week | Inhibited tumor growth and significantly extended survival | [1][6] |

Combination Therapy Effects

| Cell Lines | Cancer Type | Combination | Effect | Reference |

| U-87MG, SH-SY5Y | Glioblastoma, Neuroblastoma | This compound with Phleomycin or Etoposide | Additive reduction in cell proliferation | [2][7][8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the effect of this compound on the binding of MBD2 to the ADGRB1 promoter.

-

Cell Treatment: Plate BAI1-silent medulloblastoma cells and treat with either 10 µM this compound or vehicle control for 48 hours.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for MBD2.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Use quantitative PCR (qPCR) with primers specific for the ADGRB1 promoter to quantify the amount of immunoprecipitated DNA.

Western Blot Analysis

Objective: To measure the protein expression levels of BAI1, p53, and p21 following this compound treatment.

-

Cell Treatment and Lysis: Treat medulloblastoma cells with 10 µM this compound for 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAI1, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Study

Objective: To assess the anti-tumor efficacy of this compound in a mouse model of medulloblastoma.

-

Cell Implantation: Inject medulloblastoma cells subcutaneously or orthotopically into the flank or cerebellum of 8-10 week old female athymic nude mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size. Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (100 mg/kg) or vehicle control via intraperitoneal injection, 5 days per week.

-

Tumor Monitoring: Measure tumor volume with calipers regularly. Monitor animal body weight and overall health.

-

Endpoint: Continue treatment until tumors reach a predetermined size or for a specified duration. Euthanize the mice and collect tumors for further analysis. Survival can be monitored as a primary endpoint.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: this compound signaling pathway in cancer cells.

Caption: Workflow for evaluating this compound's anti-cancer effects.

Conclusion and Future Directions

This compound represents a targeted approach to cancer therapy that leverages the principles of epigenetic regulation. By inhibiting MBD2, this compound can reverse the silencing of critical tumor suppressor genes, leading to a potent anti-proliferative effect in various cancer models, particularly those of neural origin. The additive effects observed when this compound is combined with DNA-damaging agents suggest its potential to enhance the efficacy of existing chemotherapy regimens and possibly lower the required doses, thereby reducing toxicity.[2][7]

Further research is warranted to explore the full spectrum of genes regulated by the MBD2/KCC-07 axis and to investigate the efficacy of this compound in a broader range of cancer types. The development of this compound and similar MBD2 inhibitors holds significant promise for the future of epigenetic cancer therapy. As of now, there is no publicly available information regarding this compound's advancement into clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. KCC 07 | DNA Methyltransferases | Tocris Bioscience [tocris.com]

- 5. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KCC 07 | MBD2 inhibitor | CAS# 315702-75-1 | InvivoChem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

The MBD2 Inhibitor KCC-07: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-CpG-binding domain protein 2 (MBD2) has emerged as a critical player in the epigenetic regulation of gene expression, primarily through its role in silencing tumor suppressor genes. Its targeted inhibition presents a promising therapeutic strategy for various cancers. KCC-07 is a potent, selective, and brain-penetrant small molecule inhibitor of MBD2.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic therapy.

Mechanism of Action

This compound functions by preventing the binding of MBD2 to methylated DNA.[3][4] This action leads to the reactivation of silenced tumor suppressor genes, most notably the Brain-Specific Angiogenesis Inhibitor 1 (BAI1). The re-expression of BAI1 initiates a downstream signaling cascade involving the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, ultimately leading to an anti-proliferative effect in cancer cells.[1][3] This signaling pathway is a key component of the anti-tumor activity of this compound.[5]

Caption: this compound inhibits MBD2, leading to BAI1 expression and p53-mediated tumor suppression.

Quantitative Data Summary

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Effect | Reference |

| Medulloblastoma (MB) cells | Medulloblastoma | 10 | 72 | Significantly inhibited cell growth | [3][4] |

| U-87MG | Glioma | Dose-dependent | 72 | Reduced proliferation rate | [5][6] |

| SH-SY5Y | Neuroblastoma | Dose-dependent | 72 | Reduced proliferation rate | [5][6] |

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Effect | Reference |

| Athymic nude mice with MB xenografts | Medulloblastoma | 100 | Intraperitoneal (i.p.) | 5 days/week | Significantly extended lifespan and suppressed tumor growth | [4][7] |

| Athymic nude mice with D556 xenografts | Medulloblastoma | 100 | Intraperitoneal (i.p.) | 5 days/week | Increased median survival from 22.5 to 29 days | [7] |

| Athymic nude mice with D425 xenografts | Medulloblastoma | 100 | Intraperitoneal (i.p.) | 5 days/week | Increased median survival from 25.5 to 30 days | [7] |

Brain Distribution of this compound

| Tissue | Concentration Relative to Plasma (1 hr post-injection) |

| Cerebral Cortex (CC) | > 2-fold higher |

| Cerebellum (CB) | > 2-fold higher |

| Data from a 100 mg/kg intraperitoneal injection.[7] |

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: U-87MG (malignant glioma) and SH-SY5Y (neuroblastoma) cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin at 37°C with 5% CO2.[5]

-

This compound Preparation: this compound (CAS 315702-75-1) was dissolved in DMSO to prepare stock solutions.[1][5] For in vivo studies, formulations with PEG300, Tween-80, and saline, or SBE-β-CD in saline can be used.[3][4]

Cell Viability and Proliferation Assays

-

MTT Assay: To assess dose-dependent cell viability, U-87MG and SH-SY5Y cells were treated with varying concentrations of this compound for 72 hours, followed by an MTT assay.[5][6]

-

SRB Assay: The additive effects of this compound combined with DNA damaging agents on cell proliferation were measured using a sulforhodamine B (SRB) assay.[5]

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression of proteins in the BAI1/p53/p21 pathway.[7]

-

Protocol: Medulloblastoma cells were treated with 10 µM this compound for 48 hours.[3] Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BAI1, p53, p21, and a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if this compound treatment reduces the binding of MBD2 to the ADGRB1 (BAI1) promoter.[7]

-

Protocol: Medulloblastoma cells were treated with 10 µM this compound for 48 hours.[7] Chromatin was cross-linked, sonicated, and immunoprecipitated with an anti-MBD2 antibody. The precipitated DNA was then analyzed by PCR to quantify the amount of the ADGRB1 promoter present.

Real-Time PCR (RT-PCR)

-

Objective: To measure the expression of ADGRB1 mRNA following this compound treatment.[7]

-

Protocol: Total RNA was extracted from this compound treated cells using TRIzol reagent, and cDNA was synthesized.[5] Real-time PCR was performed using primers specific for ADGRB1 and a housekeeping gene for normalization.[5][7]

Animal Studies

-

Model: Orthotopic human medulloblastoma xenografts were established in female athymic nude mice (8-10 weeks old).[4][7]

-

Treatment: this compound was administered via intraperitoneal injection at a dose of 100 mg/kg, 5 days per week.[4][7]

-

Endpoint: The effect of this compound on tumor growth and survival was monitored.[7]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the referenced literature, it is known to be the small molecule 3-[[4-(2-Pyridinyl)-2-thiazolyl]amino]phenol with the CAS number 315702-75-1.[4][5] The discovery and synthesis of such a molecule typically follows a structured drug discovery workflow.

Caption: A generalized workflow for small molecule drug discovery and development.

Conclusion

This compound represents a significant advancement in the field of epigenetic cancer therapy. Its ability to specifically inhibit MBD2, reactivate the BAI1-p53 tumor suppressor axis, and penetrate the blood-brain barrier makes it a highly promising candidate for the treatment of neural tumors such as medulloblastoma and glioma.[5][7][8] The data summarized herein provides a solid foundation for further preclinical and clinical investigation of this compound and its derivatives. The detailed experimental protocols offer a starting point for researchers aiming to replicate or build upon these important findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KCC 07 | MBD2 inhibitor | CAS# 315702-75-1 | InvivoChem [invivochem.com]

- 5. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

KCC-07: A Technical Guide to its Role in Demethylation and Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCC-07 is a potent, selective, and brain-penetrant small molecule inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2).[1][2][3] By preventing MBD2 from binding to methylated DNA, this compound triggers the reactivation of silenced tumor suppressor genes, most notably Brain-Specific Angiogenesis Inhibitor 1 (BAI1), also known as ADGRB1.[4][5] This leads to the induction of the BAI1/p53/p21 signaling pathway, resulting in anti-proliferative effects in various cancer models, particularly in neural tumors like medulloblastoma.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: MBD2 Inhibition and Reactivation of the BAI1/p53 Axis

This compound's primary molecular target is MBD2, a protein that acts as a reader of DNA methylation.[3][6] In many cancers, the promoter regions of tumor suppressor genes, such as ADGRB1 (the gene encoding BAI1), are hypermethylated. MBD2 binds to these methylated CpG sites and recruits transcriptional repressor complexes, leading to gene silencing.[5]

This compound directly interferes with the binding of MBD2 to methylated DNA.[2][4] This displacement of MBD2 from the ADGRB1 promoter allows for the re-expression of BAI1 mRNA and protein.[4] The restored BAI1 protein then plays a crucial role in stabilizing the tumor suppressor protein p53. It achieves this by preventing the E3 ubiquitin ligase Mdm2 from mediating the polyubiquitination and subsequent degradation of p53.[5][7] The stabilized p53 can then transcriptionally activate its downstream targets, including the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and a reduction in tumor cell proliferation.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Concentration (μM) | Treatment Duration (hours) | Effect | Reference |

| Medulloblastoma (MB) | Medulloblastoma | 10 | 72 | Significantly inhibited cell growth. | [1][6] |

| Medulloblastoma (MB) | Medulloblastoma | 10 | 48 | Largely abrogated MBD2 binding to the ADGRB1 promoter and restored BAI1 mRNA and protein expression. | [4][6] |

| U-87MG | Glioblastoma | Dose-dependent | 72 | Dose-dependent reduction in cell viability. | [2][7] |

| SH-SY5Y | Neuroblastoma | Dose-dependent | 72 | Dose-dependent reduction in cell viability. | [2][7] |

Table 2: In Vivo Efficacy of this compound in Medulloblastoma Xenograft Models

| Animal Model | Tumor Cell Line | Dosage and Administration | Outcome | Reference |

| Athymic nude mice | D556 (intracranial xenograft) | 100 mg/kg; intraperitoneal injection; 5 days/week | Increased median survival from 22.5 to 29 days. | [4] |

| Athymic nude mice | D425 (intracranial xenograft) | 100 mg/kg; intraperitoneal injection; 5 days/week | Increased median survival from 25.5 to 30 days. | [4] |

| Athymic nude mice | Medulloblastoma xenografts | 100 mg/kg; intraperitoneal injection; 5 days/week | Significantly extended survival and suppressed tumor growth. | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of neural tumor cell lines.[2][7]

-

Cell Plating: Seed medulloblastoma, U-87MG, or SH-SY5Y cells in 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the no-treatment control.

Western Blot Analysis

This protocol is for detecting the expression of BAI1, p53, and p21 proteins following this compound treatment.[4]

-

Cell Lysis: Treat cells with 10 µM this compound for 48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAI1, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to assess the binding of MBD2 to the ADGRB1 promoter.[4]

-

Cross-linking: Treat medulloblastoma cells with 10 µM this compound for 48 hours. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for MBD2 or a negative control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the ADGRB1 promoter. Analyze the results relative to the input DNA. Note: Primer sequences for the ADGRB1 promoter need to be designed to flank the putative MBD2 binding sites.

Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's function.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic silencing of tumor suppressor genes. Its ability to inhibit MBD2 and reactivate the BAI1/p53 signaling pathway provides a clear mechanism for its anti-cancer effects, particularly in neural tumors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound. Future studies should continue to explore the full spectrum of genes regulated by MBD2 and the potential for combination therapies involving this compound to enhance its efficacy in a clinical setting.

References

- 1. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells [en-journal.org]

- 3. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Investigating the Anti-proliferative Effects of KCC-07: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-proliferative effects of KCC-07, a potent and brain-penetrant inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2). This compound has demonstrated significant anti-cancer activity in preclinical models of neural tumors, including medulloblastoma, glioma, and neuroblastoma. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound functions as a selective MBD2 inhibitor.[1] By preventing the binding of MBD2 to methylated DNA, this compound reactivates the expression of silenced tumor suppressor genes.[2][3] A primary target is the Brain-Specific Angiogenesis Inhibitor 1 (BAI1), an adhesion G protein-coupled receptor.[3][4] The re-expression of BAI1 initiates a signaling cascade that stabilizes the p53 tumor suppressor protein, leading to the upregulation of p21 (also known as CDKN1A), a potent cell cycle inhibitor.[2][5][6] This induction of the BAI1/p53/p21 signaling axis ultimately results in the suppression of tumor cell proliferation.[1][2]

Quantitative Data on Anti-proliferative Effects

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines, both in vitro and in vivo. The following tables summarize the key findings from these studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Citation |

| Medulloblastoma (MB) Cells | Medulloblastoma | Cell Growth Assay | 10 µM | 72 hours | Significant inhibition of cell growth. | [2][7] |

| U-87MG | Glioma | MTT Assay | Dose-dependent | Not Specified | Dose-dependent reduction in cell proliferation. | [5][8] |

| SH-SY5Y | Neuroblastoma | MTT Assay | Dose-dependent | Not Specified | Dose-dependent reduction in cell proliferation. | [5][8] |

| D556 & D425 | Medulloblastoma | Cell Growth Assay | 10 µM | 3 days | Significant inhibition of cell growth. | [4] |

Table 2: In Vivo Anti-tumor Efficacy of this compound

| Animal Model | Cancer Type | Treatment Regimen | Observed Effect | Citation |

| Athymic nude mice with MB xenografts | Medulloblastoma | 100 mg/kg; intraperitoneal injection; 5 days/week | Inhibited tumor growth and significantly extended survival. | [2][7] |

| Mice with D556 orthotopic xenografts | Medulloblastoma | 100 mg/kg; i.p.; 5 days/week | Increased median survival from 22.5 to 29 days. | [4] |

| Mice with D425 orthotopic xenografts | Medulloblastoma | 100 mg/kg; i.p.; 5 days/week | Increased median survival from 25.5 to 30 days. | [4] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound Mechanism of Action Signaling Pathway.

Caption: General Workflow for In Vitro Experiments.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-proliferative effects.

Cell Lines and Reagents

-

Cell Lines: U-87MG (human glioma) and SH-SY5Y (human neuroblastoma) cell lines can be procured from the Korean Cell Line Bank (KCLB).[5] Medulloblastoma (MB) cell lines such as D556 and D425 are also utilized.[4]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.[6] The culture environment is maintained at 37°C with 5% CO2.[6]

-

This compound: The compound (CAS 315702-75-1) can be obtained from suppliers like Selleckchem.[6] For experimental use, it is typically dissolved in Dimethyl Sulfoxide (DMSO).[6]

In Vitro Cell Proliferation Assays (MTT/SRB)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound to determine dose-dependent effects. Include a vehicle control (DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

SRB (Sulforhodamine B) Assay:

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB solution.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm).

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[8]

Western Blot Analysis

-

Cell Lysis: After treatment with this compound for a specified duration (e.g., 48 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BAI1, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Orthotopic Xenograft Model

-

Animal Model: Use outbred athymic nude mice (female, 8-10 weeks old).[7] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[4]

-

Cell Implantation: Implant human medulloblastoma cells (e.g., D556) into the cerebellum of the mice to establish orthotopic tumors.[4]

-

Treatment Initiation: After a set period post-implantation (e.g., 14 days), begin treatment with this compound or a vehicle control.[4]

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 100 mg/kg, 5 days per week).[4][7]

-

Monitoring: Monitor the mice for tumor growth (e.g., via bioluminescence imaging if cells are engineered to express luciferase) and overall health. Record survival data.

-

Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as immunohistochemistry (IHC) for BAI1 and p53 expression, and to assess tumor size.[4]

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action against neural tumors. Its ability to reactivate the BAI1/p53/p21 tumor suppressor axis through MBD2 inhibition provides a rational basis for its anti-proliferative effects. The data summarized and the protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and develop this compound or similar epigenetic modifiers for cancer therapy. Further research may focus on combination therapies, where this compound could enhance the efficacy of DNA-damaging agents, potentially expanding the therapeutic window for treating these challenging malignancies.[5][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells [en-journal.org]

- 7. KCC 07 | MBD2 inhibitor | CAS# 315702-75-1 | InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

KCC-07: A Technical Whitepaper on the Reactivation of Tumor Suppressor Gene Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

KCC-07 is a novel, brain-penetrant small molecule inhibitor of the Methyl-CpG-binding domain protein 2 (MBD2). By selectively preventing the binding of MBD2 to methylated DNA, this compound triggers the reactivation of silenced tumor suppressor genes, initiating a cascade of anti-proliferative signaling. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its impact on the reactivation of the Brain-Specific Angiogenesis Inhibitor 1 (BAI1)/p53/p21 tumor suppressor axis. We present a compilation of quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of epigenetic modifiers in oncology.

Introduction

Epigenetic silencing of tumor suppressor genes is a hallmark of cancer development and progression. One of the key mechanisms of this silencing is DNA methylation, which is interpreted by "reader" proteins such as MBD2. MBD2 binds to methylated CpG islands in promoter regions, recruiting co-repressor complexes and leading to transcriptional repression. This compound has emerged as a promising therapeutic agent that directly targets this process. By inhibiting MBD2, this compound effectively reverses the epigenetic silencing of critical tumor suppressor genes, offering a targeted approach to cancer therapy, particularly for malignancies of the central nervous system due to its ability to cross the blood-brain barrier.[1][2][3]

Mechanism of Action: The MBD2-BAI1-p53 Axis

The primary mechanism of action of this compound involves the disruption of MBD2-mediated gene silencing, leading to the reactivation of the BAI1 tumor suppressor gene. BAI1, a member of the adhesion G protein-coupled receptor family, plays a crucial role in suppressing tumorigenesis by stabilizing the p53 protein. In many cancers, including medulloblastoma, the ADGRB1 gene (encoding BAI1) is silenced by hypermethylation of its promoter region.[2][4]

This compound treatment prevents MBD2 from binding to the methylated ADGRB1 promoter, leading to its transcriptional reactivation.[2] The re-expressed BAI1 protein then sequesters MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] This sequestration of MDM2 leads to the stabilization and accumulation of p53.[1][2] As a key tumor suppressor, p53 then transcriptionally activates downstream targets, most notably the cyclin-dependent kinase inhibitor p21 (CDKN1A), which induces cell cycle arrest and inhibits tumor cell proliferation.[1][2]

Quantitative Data from Preclinical Studies

This compound has demonstrated significant anti-tumor activity in various preclinical models of neural tumors. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound on Neural Tumor Cell Lines

| Cell Line | Tumor Type | Assay | Endpoint | Key Findings | Reference(s) |

| U-87MG | Glioblastoma | MTT Assay | Cell Viability | Dose-dependent reduction in cell viability. | [1][5] |

| SH-SY5Y | Neuroblastoma | MTT Assay | Cell Viability | Dose-dependent reduction in cell viability. | [1][5] |

| D556 | Medulloblastoma | Cell Proliferation Assay | Cell Growth | Significant inhibition of cell growth with 10 µM this compound over 3 days (p<0.0001). | [2] |

| D425 | Medulloblastoma | Cell Proliferation Assay | Cell Growth | Clear inhibition of medulloblastoma cell growth. | [2] |

Table 2: In Vivo Efficacy of this compound in Medulloblastoma Xenograft Models

| Xenograft Model | Treatment | Endpoint | Result | Reference(s) |

| D556 (Orthotopic) | This compound (100 mg/kg, i.p., 5 days/week) | Median Survival | Increased from 22.5 to 29 days (p<0.0001). | [2] |

| D425 (Orthotopic) | This compound (100 mg/kg, i.p., 5 days/week) | Median Survival | Increased from 25.5 to 30 days (p=0.0054). | [2] |

| D556 with BAI1 shRNA | This compound (100 mg/kg, i.p., 5 days/week) | Median Survival | No significant survival advantage (p=0.16), demonstrating BAI1-dependence. | [2] |

Table 3: Molecular Effects of this compound Treatment

| Cell Line/Model | Experiment | Target | Outcome | Reference(s) |

| Medulloblastoma Cells | ChIP Assay | MBD2 binding to ADGRB1 promoter | Largely abrogated with 10 µM this compound for 48 hours. | [2] |

| Medulloblastoma Cells | RT-PCR | ADGRB1 (BAI1) mRNA | Restored expression upon this compound treatment. | [2] |

| Medulloblastoma Cells | Western Blot | BAI1, p53, p21 proteins | Increased expression upon this compound treatment. | [2] |

| U-87MG & SH-SY5Y | Real-Time PCR | CDKN1A (p21) mRNA | Induced expression with this compound treatment. | [1] |

| U-87MG & SH-SY5Y | Western Blot | Nuclear p53 | Increased accumulation in the nucleus. | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

Cell Culture and Reagents

-

Cell Lines: U-87MG (human glioblastoma) and SH-SY5Y (human neuroblastoma) cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[1] Medulloblastoma cell lines (D556, D425) were also used.[2]

-

Reagents: this compound was dissolved in DMSO for in vitro experiments.[1]

Cell Viability and Proliferation Assays

-

MTT Assay: To assess dose-dependent effects on cell viability, cells were treated with varying concentrations of this compound. The final metabolite was quantified at 590 nm.[1]

-

SRB Assay: To measure cell proliferation, particularly in combination with DNA damaging agents, the Sulforhodamine B (SRB) assay was employed.[1]

Gene Expression Analysis (Real-Time PCR)

-

RNA Isolation: Total RNA was isolated from cell lines using TRIzol reagent.[1]

-

cDNA Synthesis: cDNA was generated from the total RNA using a reverse transcription kit.[1]

-

Real-Time PCR: Gene expression levels of CDKN1A (p21) and BBC3 (PUMA) were measured using SYBR green-based real-time PCR. Gene expression was normalized to a housekeeping gene such as β-actin.[1]

Protein Analysis (Western Blot)

-

Protein Extraction: Cytosolic and nuclear protein fractions were isolated from treated cells.[1]

-

SDS-PAGE and Transfer: Proteins were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[6]

-

Immunoblotting: Membranes were probed with primary antibodies against p53, MDM2, BAI1, p21, and loading controls (e.g., GAPDH, Histone H3).[1][2] Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection.[6]

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: DNA and proteins in live cells were cross-linked.

-

Chromatin Shearing: The chromatin was extracted and sheared into smaller fragments.

-

Immunoprecipitation: An antibody targeting MBD2 was used to immunoprecipitate the protein-DNA complexes.[2]

-

DNA Analysis: The co-precipitated DNA, specifically the ADGRB1 promoter region, was analyzed by PCR to determine the extent of MBD2 binding.[2]

In Vivo Xenograft Studies

-

Animal Models: Athymic nude mice were used for orthotopic implantation of human medulloblastoma cells (D556 and D425).[2]

-

Treatment Regimen: Fourteen days after tumor cell implantation, mice were treated intraperitoneally with this compound (100 mg/kg) five days a week.[2]

-

Efficacy Evaluation: The primary endpoint was median survival, analyzed using Kaplan-Meier survival curves. Tumor size and protein expression (BAI1, p53) in tumor tissues were also assessed.[2]

Clinical Development Status

As of the date of this document, there is no publicly available information on clinical trials for this compound. The research appears to be in the preclinical stage of development.

Conclusion and Future Directions

This compound represents a promising new class of epigenetic drugs that can reactivate silenced tumor suppressor pathways. Its ability to penetrate the blood-brain barrier makes it a particularly attractive candidate for the treatment of brain tumors. The preclinical data strongly support its mechanism of action and demonstrate significant anti-tumor efficacy in vitro and in vivo.[1][2]

Future research should focus on further optimizing the therapeutic window of this compound, potentially in combination with standard-of-care chemotherapies or radiation.[1] Identifying additional tumor types where MBD2-mediated gene silencing plays a critical role could expand the potential applications of this compound. Further elucidation of the downstream targets of the reactivated BAI1/p53 axis may also reveal novel biomarkers for patient stratification and response monitoring. The progression of this compound or its analogs into clinical trials is a critical next step to validate its therapeutic potential in cancer patients.

References

- 1. This compound, MBD2 Inhibitor, Expands the Therapeutic Window of DNA Damage Inducing Reagents in Neural Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BAI1 Suppresses Medulloblastoma Formation by Protecting p53 from Mdm2-mediated Degradation - PMC [pmc.ncbi.nlm.nih.gov]